Jingsongling

Vue d'ensemble

Description

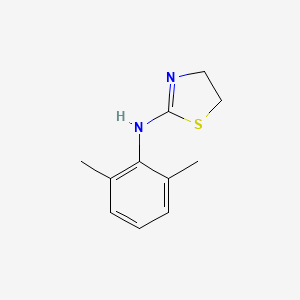

Jingsongling is a biochemical compound . It’s a customized synthesis product and is considered a xylazine analog .

Molecular Structure Analysis

Jingsongling has a chemical formula of C11H14N2S . Its exact mass is 206.09 and its molecular weight is 206.307 . The elemental analysis shows that it contains Carbon (64.04%), Hydrogen (6.84%), Nitrogen (13.58%), and Sulfur (15.54%) .Applications De Recherche Scientifique

Organizational Construction in University Research Teams

Jingsongling, as a concept, has been applied to optimize the organization and management of scientific research teams in universities. Shi-Tong Huang et al. (2017) explored a new form of organization, based on Jingyou thought, which focuses on the common development of scientific research teams and individual members. This approach encompasses a human-oriented scientific organization system, a sincere and truth-pursuing code of practice, and creates an initiative and passionate working atmosphere for strategic behavior resulting in harmony (Shi-Tong Huang, Xinan Zhao, Song Chang, Sen Liu, 2017).

Educational Research

In the context of educational research, sociocultural researchers have found that learning science is a discursive process. Mercer et al. (2004) highlighted that scientific concepts and reasoning are learned through engagement in practical enquiry, social interaction, and individualized activity. Their study on children in British primary schools showed that talk-based activities can scaffold the development of reasoning and scientific understanding (N. Mercer, L. Dawes, R. Wegerif, Claire Sams, 2004).

Research Methodology and Bias in Scientific Research

Baddeley (2015) discussed the biases that can mislead academic research. He emphasized the need for awareness of these biases and separating bad influences from good in scientific inquiry. This highlights the importance of objective data analysis and robust statistics in overcoming the challenges posed by uncertainty, insufficient information, unreliable data, or flawed analysis (M. Baddeley, 2015).

Scientific Reasoning and Inquiry in Education

Research on the development of scientific reasoning skills shows the importance of problem-solving strategies in experimentation and evidence evaluation. Zimmerman (2000) provided an overview of the growing body of research on this topic, focusing on the reasoning and problem-solving strategies involved in science experiments(Corinne Zimmerman, 2000). Additionally, Windschitl et al. (2008) proposed an alternative vision for investigative science through model-based inquiry (MBI), which engages learners more deeply with content and embodies key epistemic characteristics of scientific knowledge (M. Windschitl, Jessica Thompson, Melissa Braaten, 2008).

Market Research and Consumer Behavior

In the field of market research, new understandings of scientific procedure, validity, and reliability are important. Zaltman (1997) introduced insights about thought and behavior from multiple disciplines as design criteria for improving research methods, emphasizing the need for methods that are consonant not only with scientific inquiry but also with the fundamental characteristics of customer and manager behavior (G. Zaltman, 1997).

Blended Learning and Mobile Technologies in Education

Chokri Barhoumi (2015) explored the effectiveness of mobile technologies in supporting a blended learning course titled Scientific Research Methods in Information Science. The study used WhatsApp mobile learning activities and showed their impact on students' knowledge management (Chokri Barhoumi, 2015).

Propriétés

IUPAC Name |

N-(2,6-dimethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-8-4-3-5-9(2)10(8)13-11-12-6-7-14-11/h3-5H,6-7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUXBNSRYHXDBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=NCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179973 | |

| Record name | Jingsongling | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Jingsongling | |

CAS RN |

25332-05-2 | |

| Record name | N-(2,6-Dimethylphenyl)-4,5-dihydro-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25332-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jingsongling | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025332052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Jingsongling | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

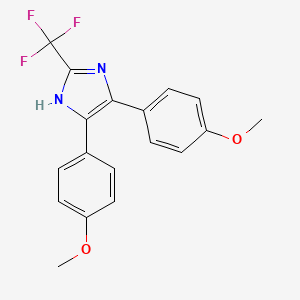

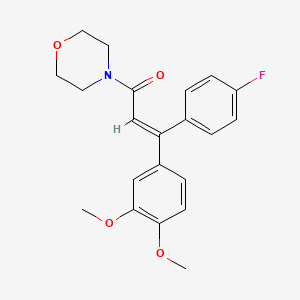

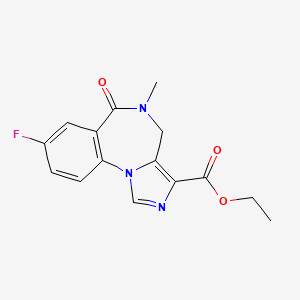

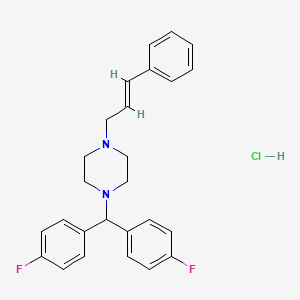

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.